4,5-Dibromobenzene-1,2-diamine (also known as 4,5-dibromo-1,2-phenylenediamine) is an organic compound with the chemical formula C6H6Br2N2. It is a white crystalline solid with a melting point of 133-135 °C []. This molecule possesses several properties that make it relevant in various scientific research fields:
4,5-Dibromobenzene-1,2-diamine is an organic compound with the molecular formula and a molecular weight of approximately 265.93 g/mol. It features two bromine atoms and two amine groups attached to a benzene ring, specifically at the 4 and 5 positions. This compound is characterized by its solid state at room temperature and has various applications in chemical synthesis and biological research .
These reactions are often utilized in synthetic organic chemistry to produce various derivatives and functionalized compounds .
Research indicates that 4,5-Dibromobenzene-1,2-diamine exhibits biological activity, particularly in the context of its interaction with enzymes. It has been shown to inhibit certain cytochrome P450 enzymes, specifically CYP2C9, which plays a role in drug metabolism. This inhibition can affect the pharmacokinetics of co-administered drugs . Furthermore, its structural properties suggest potential applications in medicinal chemistry as a scaffold for drug design.
Several synthetic routes exist for the preparation of 4,5-Dibromobenzene-1,2-diamine:
4,5-Dibromobenzene-1,2-diamine has various applications:
Studies have shown that 4,5-Dibromobenzene-1,2-diamine interacts with various biological systems:
Several compounds share structural similarities with 4,5-Dibromobenzene-1,2-diamine. Here are some notable examples:
Compound Name | Similarity Index | Key Features |
---|---|---|
3,6-Dibromobenzene-1,2-diamine | 0.86 | Different bromination pattern; similar amine groups. |
4-Bromobenzene-1,2-diamine | 0.86 | Lacks one bromine atom; simpler structure. |
3-Aminobenzenesulfonamide | 0.86 | Contains a sulfonamide group; different reactivity. |
4-Aminobenzenesulfonamide | 0.86 | Similar structure but different functional groups. |
Benzene-1,2-diamine | 0.94 | No halogen substituents; simpler reactivity profile. |
These compounds highlight the unique positioning of 4,5-Dibromobenzene-1,2-diamine within its class due to its specific bromination and amination patterns that influence its reactivity and biological interactions .
4,5-Dibromobenzene-1,2-diamine possesses the molecular formula C₆H₆Br₂N₂ with a molecular weight of 265.94 g/mol [1] [3]. The compound exhibits a benzene ring structure with two amino groups positioned adjacently at the 1,2-positions (ortho-configuration) and two bromine atoms located at the 4,5-positions [1]. The International Union of Pure and Applied Chemistry name is 4,5-dibromobenzene-1,2-diamine, while alternative systematic names include 4,5-dibromo-1,2-phenylenediamine and 1,2-diamino-4,5-dibromobenzene [1] [2].
The structural configuration exhibits the Chemical Abstracts Service Registry Number 49764-63-8 [1]. The International Chemical Identifier string is InChI=1S/C6H6Br2N2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,9-10H2 [4], with the corresponding InChI Key TTXGKCVKGXHPRI-UHFFFAOYSA-N [1] [4]. The Simplified Molecular Input Line Entry System representation is NC1=CC(Br)=C(Br)C=C1N [5].
At standard room temperature conditions, 4,5-dibromobenzene-1,2-diamine exists as a solid crystalline material [2] [6]. The compound typically appears as a white to light yellow crystalline powder, with some sources reporting variations ranging from white to light orange in coloration [2] [7] [8]. The physical form is characterized as a powder to crystal structure [7] [8].
The melting point of 4,5-dibromobenzene-1,2-diamine has been reported with some variation across different sources. The most commonly cited melting point is 137°C [2] [6], while other reliable sources report values of 155°C [7] [9] [10] [8]. The boiling point is predicted to be 326.7 ± 37.0°C at standard atmospheric pressure of 760 mmHg [7] [11] [10]. These thermal properties indicate the compound's stability under normal ambient conditions and provide important parameters for processing and purification procedures.
Property | Value | Reference |
---|---|---|
Melting Point | 137°C | [2] [6] |
Melting Point (Alternative) | 155°C | [7] [9] [10] [8] |
Boiling Point (Predicted) | 326.7 ± 37.0°C at 760 mmHg | [7] [11] [10] |
4,5-Dibromobenzene-1,2-diamine demonstrates solubility in methanol, making this an appropriate solvent for dissolution and crystallization procedures [2] [7] [8]. The compound exhibits limited water solubility, which is characteristic of aromatic diamines with significant halogen substitution . The solubility characteristics are influenced by the presence of both polar amino groups and non-polar bromine substituents, creating a moderate polarity profile that favors organic solvents over aqueous media.
The density of 4,5-dibromobenzene-1,2-diamine is predicted to be 2.104 ± 0.06 g/cm³ [7] [8]. Alternative computational predictions suggest a density value of 2.1 ± 0.1 g/cm³ [11]. The refractive index for similar dibromobenzene compounds has been estimated at approximately 1.724 [11], although specific experimental data for the diamine derivative requires further investigation. These optical properties reflect the compound's aromatic character combined with the electronic effects of bromine substitution.
Infrared spectroscopic analysis of 4,5-dibromobenzene-1,2-diamine reveals characteristic absorption bands associated with the functional groups present in the molecule [13] [14]. The amino groups exhibit typical nitrogen-hydrogen stretching vibrations in the region of 3200-3500 cm⁻¹, with primary amines showing two distinct bands corresponding to symmetric and antisymmetric stretching modes [13] [14]. The aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1450-1600 cm⁻¹ [14]. Nitrogen-hydrogen bending vibrations are observed in the range of 1560-1640 cm⁻¹ [13] [14]. The presence of bromine substituents influences the overall spectral pattern through electronic effects on the aromatic ring system.
Nuclear magnetic resonance spectroscopic characterization provides detailed structural information about 4,5-dibromobenzene-1,2-diamine [15] [16]. Carbon-13 nuclear magnetic resonance spectroscopy reveals chemical shifts characteristic of aromatic carbons bearing amino and bromine substituents [17] [18]. The aromatic carbon atoms exhibit chemical shifts in the typical range of 100-150 parts per million [17]. Proton nuclear magnetic resonance spectroscopy shows signals corresponding to aromatic protons and amino group protons, with the aromatic protons appearing in the downfield region due to the deshielding effect of the aromatic ring [16].
Mass spectrometric analysis of 4,5-dibromobenzene-1,2-diamine yields a molecular ion peak at mass-to-charge ratio 265.94, corresponding to the molecular weight of the compound [19] [10]. The isotopic pattern reflects the presence of two bromine atoms, showing the characteristic bromine isotope distribution [19]. Fragmentation patterns include loss of bromine atoms and amino groups under electron impact ionization conditions [20] [21]. The predicted collision cross sections for various adduct ions have been calculated, with values ranging from 129.6 to 202.1 Ų depending on the ionization mode [19].
Adduct | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
---|---|---|
[M+H]⁺ | 264.897 | 135.5 |
[M+Na]⁺ | 286.879 | 146.4 |
[M-H]⁻ | 262.882 | 141.7 |
The thermodynamic properties of 4,5-dibromobenzene-1,2-diamine include several calculated parameters that provide insight into its chemical behavior [22]. The predicted acid dissociation constant (pKa) value is 2.68 ± 0.10, indicating the basic nature of the amino groups [7] [9] [8]. The partition coefficient (LogP) has been estimated at approximately 2.93 [11], suggesting moderate lipophilicity. The flash point is predicted to be 151.4 ± 26.5°C [11]. The polar surface area is calculated as 52.04 Ų [9] [23], reflecting the contribution of the amino functional groups to the overall molecular polarity.
Irritant